

Spectroscopic Data and Analysis of 3-Methoxypyridine 1-oxide: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxypyridine 1-oxide

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This guide provides a comprehensive overview of the spectroscopic data for **3-Methoxypyridine 1-oxide**, tailored for researchers, scientists, and professionals in drug development. It includes available spectroscopic data, detailed experimental protocols, and workflow visualizations to facilitate analysis and characterization.

While direct, comprehensive experimental spectra for **3-Methoxypyridine 1-oxide** are not extensively published in readily available literature, this guide compiles data from analogous compounds, including the parent 3-Methoxypyridine and other substituted pyridine N-oxides. This comparative data allows for the reliable prediction of spectral features.

Spectroscopic Data Summary

The introduction of the N-oxide functionality and the methoxy group significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework. The N-oxide group generally causes a downfield shift of the α -protons (H-2, H-6) and affects the carbon signals due to its electron-withdrawing nature.

Table 1: Predicted ^1H NMR Chemical Shifts for **3-Methoxypyridine 1-oxide**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-2	8.1 - 8.3	d
H-4	7.1 - 7.3	t
H-5	7.2 - 7.4	dd
H-6	8.2 - 8.4	d
-OCH ₃	3.8 - 4.0	s

Predictions are based on data from various substituted pyridine N-oxides. Solvent: CDCl₃.[\[1\]](#)

Table 2: Predicted ¹³C NMR Chemical Shifts for **3-Methoxypyridine 1-oxide**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	140 - 142
C-3	155 - 157
C-4	120 - 122
C-5	126 - 128
C-6	138 - 140
-OCH ₃	55 - 57

Predictions are based on data from various substituted pyridine N-oxides and 3-methoxypyridine. Solvent: CDCl₃ or DMSO-d₆.[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. For **3-Methoxypyridine 1-oxide**, the most characteristic vibrations are the N-O stretch, C-O ether stretches, and aromatic C-H and C=C/C=N stretches.

Table 3: Key IR Absorption Bands for **3-Methoxypyridine 1-oxide**

Functional Group	Wavenumber (cm ⁻¹)	Description
Aromatic C-H Stretch	3000 - 3100	Aromatic ring C-H bonds
Aliphatic C-H Stretch	2850 - 3000	Methoxy group C-H bonds
Aromatic C=C/C=N Stretch	1400 - 1600	Pyridine ring vibrations
N-O Stretch	1200 - 1300	Characteristic N-oxide vibration[3]
C-O-C Asymmetric Stretch	1220 - 1280	Aryl-alkyl ether stretch
C-O-C Symmetric Stretch	1020 - 1080	Aryl-alkyl ether stretch

| C-H Out-of-Plane Bending | 700 - 900 | Substitution pattern on the ring |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The molecular weight of **3-Methoxypyridine 1-oxide** (C₆H₇NO₂) is 125.13 g/mol

Table 4: Expected Mass Spectrometry Fragmentation for **3-Methoxypyridine 1-oxide**

m/z	Ion	Description
125	[M]⁺	Molecular Ion
109	[M-O] ⁺	Loss of oxygen from the N-oxide, a common fragmentation for N-oxides[4]
110	[M-CH ₃] ⁺	Loss of a methyl radical from the methoxy group
94	[M-OCH ₃] ⁺	Loss of a methoxy radical
81	[M-O-CO] ⁺	Loss of oxygen followed by loss of carbon monoxide

Fragmentation patterns are inferred from data on related compounds like 4-Methoxypyridine N-oxide.^{[5][6]}

Experimental Protocols

Detailed and standardized protocols are essential for reproducible spectroscopic analysis.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of the **3-Methoxypyridine 1-oxide** sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** Utilize a modern NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.
- **Data Acquisition:**
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

FT-IR Spectroscopy Protocol

A common method for solid samples is the Potassium Bromide (KBr) pellet technique.^[7]

- **Sample Preparation (KBr Pellet):**

- Grind 1-2 mg of the solid **3-Methoxypyridine 1-oxide** sample with 150-200 mg of dry, FT-IR grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.^[7]
- Transfer the powder to a pellet die.
- Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.^[7]
- Instrumentation: Use a modern FT-IR spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.^[7]
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.^[7]
- Data Analysis: Identify characteristic absorption bands and assign them to corresponding molecular vibrations.

Mass Spectrometry Protocol

- Sample Introduction: Introduce the sample into the mass spectrometer. For a stable, solid compound, direct insertion probe analysis or infusion after dissolving in a suitable solvent (e.g., methanol, acetonitrile) is common.
- Ionization: Utilize Electron Ionization (EI) as a standard hard ionization technique to induce fragmentation and provide structural information.
- Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The relative abundances of these ions provide a fragmentation

fingerprint.

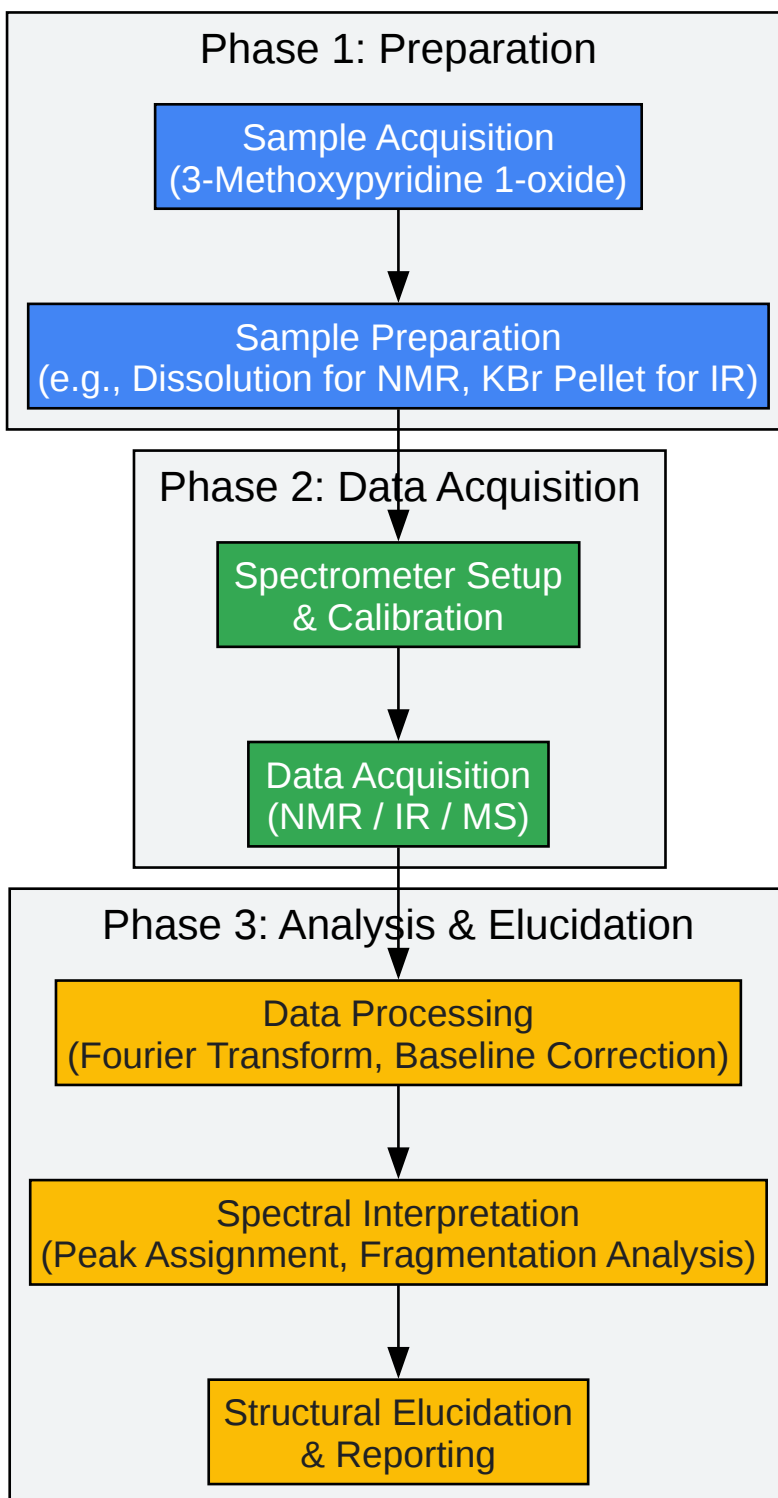
Visualization of Workflows

Visualizing the experimental process helps in understanding the logical flow from sample to result.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-Methoxypyridine 1-oxide**.

General Spectroscopic Analysis Workflow



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